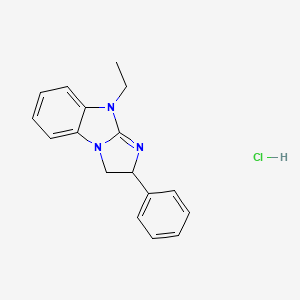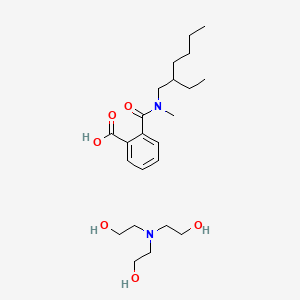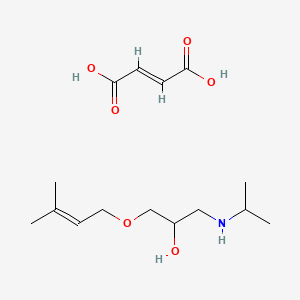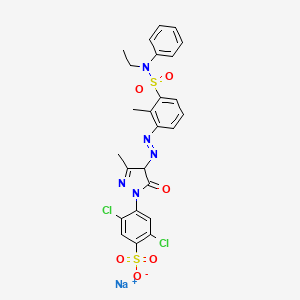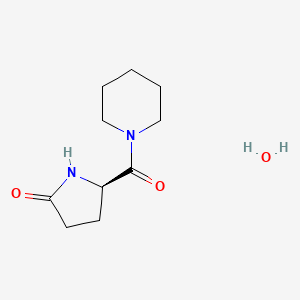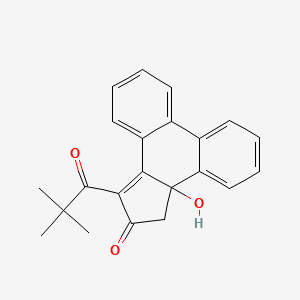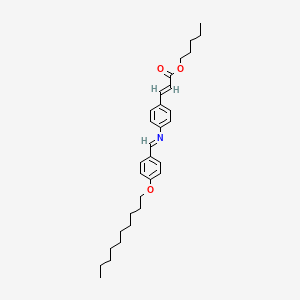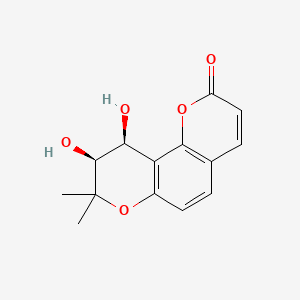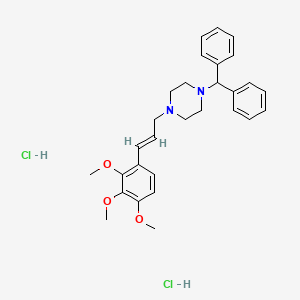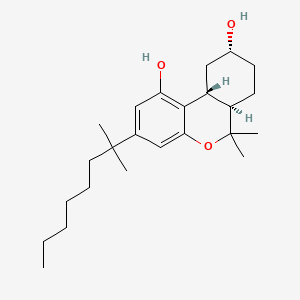
Canbisol, (+/-)-(rrr)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Canbisol, also known as Nabidrox, is a synthetic cannabinoid derivative. It is the dimethylheptyl homologue of 9-nor-9β-hydroxyhexahydrocannabinol (HHC). This compound is a potent agonist at both the CB1 and CB2 receptors, with a binding affinity of 0.1 nM at CB1 and 0.2 nM at CB2 . Canbisol is primarily used in scientific research, particularly in receptor binding studies to determine the structure and function of cannabinoid receptors .
Vorbereitungsmethoden
The synthesis of Canbisol involves several steps. The synthetic route typically starts with the preparation of the core benzochromene structure, followed by the introduction of the dimethylheptyl side chain. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the formation of the desired product. Industrial production methods may include large-scale organic synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Canbisol undergoes various chemical reactions, including:
Oxidation: Canbisol can be oxidized to form different oxidized derivatives. Common reagents for oxidation include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert Canbisol into its reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Canbisol can undergo substitution reactions where functional groups are replaced by other groups. Halogenation is a common substitution reaction, often using reagents like bromine (Br2) or chlorine (Cl2).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Canbisol has a wide range of scientific research applications:
Wirkmechanismus
Canbisol exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. These receptors are found in various tissues, including the brain and immune cells. By activating these receptors, Canbisol can modulate several physiological processes, such as pain perception, inflammation, and immune response. The molecular targets and pathways involved include the inhibition of adenylyl cyclase and the modulation of ion channels .
Vergleich Mit ähnlichen Verbindungen
Canbisol is unique due to its high binding affinity for both CB1 and CB2 receptors. Similar compounds include:
9-nor-9β-hydroxyhexahydrocannabinol (HHC): The parent compound of Canbisol.
Delta-9-tetrahydrocannabinol (THC): The primary psychoactive component of cannabis.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties.
Cannabinol (CBN): A mildly psychoactive cannabinoid with lower affinity for CB1 receptors compared to THC
These compounds share structural similarities but differ in their receptor binding affinities and physiological effects.
Eigenschaften
CAS-Nummer |
56469-22-8 |
|---|---|
Molekularformel |
C24H38O3 |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
(6aR,9R,10aR)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol |
InChI |
InChI=1S/C24H38O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,17-19,25-26H,6-12,15H2,1-5H3/t17-,18-,19-/m1/s1 |
InChI-Schlüssel |
UEKGZFCGRQYMRM-GUDVDZBRSA-N |
Isomerische SMILES |
CCCCCCC(C)(C)C1=CC(=C2[C@@H]3C[C@@H](CC[C@H]3C(OC2=C1)(C)C)O)O |
Kanonische SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


